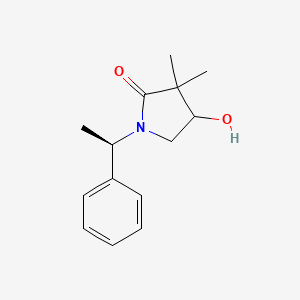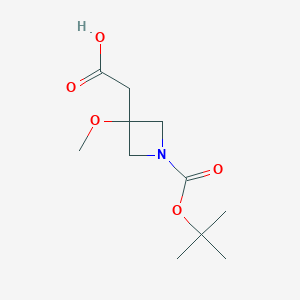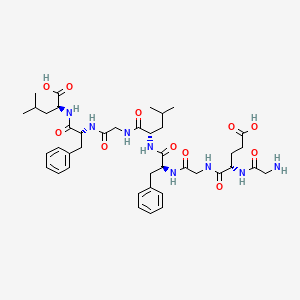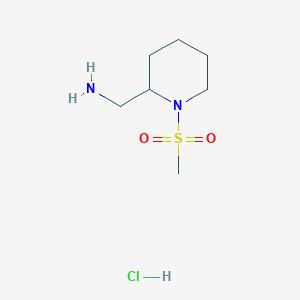
3-(5-氯-1,2,3-噻二唑-4-基)苯胺盐酸盐
描述
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride (CTAH) is a chemical compound used in a variety of scientific applications, including synthesis, research, and lab experiments. CTAH is a highly versatile compound, with its unique structure allowing for a wide range of applications.
科学研究应用
Antimicrobial Agents
1,3,4-Thiadiazole derivatives, including compounds similar to 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride, have been synthesized and evaluated for their potent antimicrobial properties. These compounds have shown effectiveness against various bacterial strains such as E. coli, B. mycoides, and fungal species like C. albicans. The structural presence of the thiadiazole ring contributes to the antimicrobial activity, making these derivatives valuable in the development of new antimicrobial drugs .
Antinociceptive Agents
Research has also been conducted on 1,3,4-thiadiazole derivatives for their antinociceptive effects, which are essential in pain management. These compounds have been tested against mechanical, thermal, and chemical stimuli to evaluate their efficacy in reducing pain perception. The studies have indicated that certain derivatives can significantly increase reaction times in hot-plate and tail-clip tests, suggesting a centrally mediated antinociceptive activity. Additionally, they have shown to decrease writhing behavior in mice, pointing to a peripherally mediated antinociceptive effect .
Anticancer Agents
Some 1,2,3-thiadiazole derivatives have been identified to inhibit the activity of heat shock protein 90 (Hsp90), which is known to control the folding of numerous proteins. By inhibiting Hsp90, these derivatives can lead to the degradation of several oncoproteins, making them potential candidates for anticancer therapy. The ability to disrupt protein folding in cancer cells presents a promising avenue for the development of new anticancer drugs .
Chemical Synthesis
The thiadiazole derivatives serve as key intermediates in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds. Their chemical reactivity is leveraged in the synthesis of a wide range of chemicals, which are then used in further pharmaceutical and industrial applications. The versatility of these compounds in chemical reactions makes them a significant group in medicinal chemistry .
Analgesic Development
In the quest for new analgesic molecules, 1,3,4-thiadiazole derivatives have been explored for their potential to manage pain without the side effects associated with opioids and nonsteroidal anti-inflammatory drugs (NSAIDs). These derivatives act on different pathways in the nervous system to alleviate pain, offering an alternative approach to pain management .
Protein Folding Research
The interaction of thiadiazole derivatives with proteins like Hsp90 provides insights into protein folding mechanisms. This is crucial for understanding diseases caused by protein misfolding and aggregation, such as Alzheimer’s and Parkinson’s. Studying these interactions can lead to the development of therapeutic agents that target protein folding pathways .
属性
IUPAC Name |
3-(5-chlorothiadiazol-4-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S.ClH/c9-8-7(11-12-13-8)5-2-1-3-6(10)4-5;/h1-4H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBVBENGODWKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(SN=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B1446241.png)



![4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1446247.png)






